molecular formula C6H11N5 B13327075 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13327075
M. Wt: 153.19 g/mol
InChI Key: HHPXYOMHYFDHPD-UHFFFAOYSA-N
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Description

7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-chloro-3-methylpyrimidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold .

Scientific Research Applications

7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine family. Its unique structure features a triazole ring fused to a pyrimidine system, which contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an antitumor agent and its antimicrobial and antiviral properties.

  • Molecular Formula : C6_{6}H10_{10}N4_{4}
  • Molecular Weight : 154.18 g/mol
  • CAS Number : 102169-67-5

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activity:

  • Antitumor Activity :
    • The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation. For instance, studies indicate that it can disrupt signaling pathways critical for tumor growth and survival.
  • Antimicrobial Properties :
    • It has been evaluated for its effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes essential for cell wall synthesis and metabolism.
  • Antiviral Effects :
    • Recent studies have highlighted its potential against viral infections. The compound has been shown to interfere with viral replication processes by targeting viral polymerases and other key proteins involved in the viral life cycle .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound inhibits specific kinases that play crucial roles in cell signaling pathways related to cancer progression.
  • Enzyme Inhibition : It disrupts the function of enzymes necessary for microbial survival and replication.
  • Viral Targeting : Inhibition of viral polymerases leads to decreased viral load in infected cells.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound and their respective biological activities:

Compound NameMolecular FormulaBiological Activity
N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amineC6_{6}H10_{10}N4_{4}Antimicrobial
7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amineC8_{8}H12_{12}N4_{4}Antitumor
7-Methyl-[1,2]-triazolo[3',4':3',4]-pyrimidineC6_{6}H8_{8}N4_{4}Antiviral

This comparative analysis reveals that structural modifications can significantly influence the pharmacological profiles of these compounds.

Case Studies

Several studies have documented the efficacy of this compound:

  • Antitumor Efficacy in Cell Lines :
    • A study demonstrated that this compound inhibited growth in various cancer cell lines by inducing apoptosis through kinase inhibition mechanisms. The IC50 values ranged from 10 to 20 µM across different cell types .
  • Antiviral Activity Against Influenza :
    • In vitro assays showed that derivatives of this compound exhibited significant antiviral activity against both Influenza A and B viruses. The EC50 values ranged from 5 to 14 µM without cytotoxic effects at concentrations up to 250 µM .
  • Antimicrobial Testing :
    • Tests against Gram-positive and Gram-negative bacteria indicated effective inhibition at low concentrations (MIC values ranging from 0.5 to 16 µg/mL), showcasing its potential as a therapeutic agent against bacterial infections.

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C6H11N5/c1-4-2-3-8-6-9-5(7)10-11(4)6/h4H,2-3H2,1H3,(H3,7,8,9,10)

InChI Key

HHPXYOMHYFDHPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC(=NN12)N

Origin of Product

United States

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